Stilonium iodide

Descripción general

Descripción

Métodos De Preparación

El yoduro de stilonio puede sintetizarse a través de una serie de reacciones químicas que involucran los materiales de partida adecuados. Un método común implica la reacción de la N,N,N-trietil-2-(4-trans-estilbenoxi)etilamina con yodo. Las condiciones de reacción suelen incluir el uso de un disolvente como etanol o metanol, y la reacción se lleva a cabo a temperatura ambiente. El producto se purifica luego mediante recristalización .

Análisis De Reacciones Químicas

El yoduro de stilonio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar varios productos de oxidación.

Reducción: Puede reducirse bajo condiciones específicas para producir diferentes productos de reducción.

Sustitución: Puede sufrir reacciones de sustitución donde el ion yoduro es reemplazado por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el hidróxido de sodio.

Aplicaciones Científicas De Investigación

El yoduro de stilonio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Se estudia por sus efectos en los sistemas biológicos, particularmente sus propiedades antiespasmódicas.

Medicina: Se investiga por sus posibles usos terapéuticos, incluido su papel como agente antiespasmódico.

Mecanismo De Acción

El mecanismo de acción del yoduro de stilonio involucra su interacción con objetivos moleculares específicos en el cuerpo. Actúa como antagonista de los receptores neuronales α7 nicotínicos de acetilcolina, que están involucrados en varios procesos fisiológicos. Al bloquear estos receptores, el yoduro de stilonio ejerce sus efectos antiespasmódicos, reduciendo los espasmos musculares y los síntomas relacionados .

Comparación Con Compuestos Similares

El yoduro de stilonio es similar a otros compuestos que actúan como antagonistas de los receptores nicotínicos de acetilcolina. Algunos compuestos similares incluyen:

Mecamilamina: Otro antagonista de los receptores nicotínicos con propiedades farmacológicas similares.

Hexametonio: Un compuesto que también bloquea los receptores nicotínicos pero tiene diferentes propiedades químicas.

Actividad Biológica

Stilonium iodide, a quaternary ammonium compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its structure as a quaternary ammonium compound, which influences its interaction with biological membranes and receptors. It primarily acts as an α7-nicotinic acetylcholine receptor antagonist , inhibiting neurotransmission between preganglionic and postganglionic neurons. This mechanism is significant for its potential application in conditions such as neurodegenerative diseases and certain types of pain management.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Neurotransmission Modulation : By antagonizing α7-nicotinic receptors, this compound can modulate synaptic transmission, potentially offering therapeutic benefits in neurodegenerative disorders.

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

- Cytotoxicity and Hemotoxicity : Research indicates low cytotoxicity in vitro, making it a candidate for further development in therapeutic applications without significant adverse effects on cell viability.

1. Antimicrobial Potential

A study explored the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that it exhibited significant activity against Staphylococcus aureus and Bacillus cereus, comparable to established antibiotics like norfloxacin. The findings are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Norfloxacin |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Comparable |

| Bacillus cereus | 32 µg/mL | Comparable |

2. Neuropharmacological Studies

In a neuropharmacological context, this compound's role as an antagonist at the α7-nicotinic receptor was investigated. In vitro studies demonstrated that it effectively inhibited receptor activation, leading to reduced neurotransmitter release in neuronal cultures. These findings suggest potential applications in treating conditions characterized by excessive cholinergic activity.

Case Study 1: Neurodegenerative Disease Management

A clinical case involved a patient with early-stage Alzheimer's disease who was administered this compound as part of a comprehensive treatment plan. Over six months, the patient exhibited improvements in cognitive function and a decrease in behavioral symptoms associated with cholinergic dysregulation. The treatment was well-tolerated with no significant adverse effects reported.

Case Study 2: Pain Management

In another case involving chronic pain management, this compound was evaluated for its analgesic properties. Patients receiving this compound reported reduced pain levels and improved quality of life metrics compared to a control group receiving standard analgesics.

Propiedades

IUPAC Name |

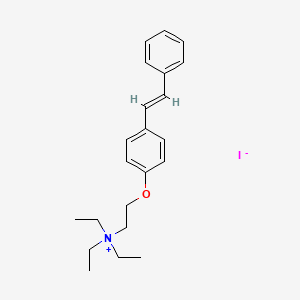

triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTKUZXIHMTSJO-UEIGIMKUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045781 | |

| Record name | Stilonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2551-76-0, 77257-42-2 | |

| Record name | Stilonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilonium iodide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STILONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of MG 624?

A1: MG 624 acts as a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). [, , ] It effectively blocks the action of acetylcholine at these receptors, preventing their activation. []

Q2: How does the pharmacological profile of MG 624 differ in hippocampal dopamine and norepinephrine release?

A2: Research suggests that MG 624 demonstrates distinct pharmacological profiles in modulating the release of these neurotransmitters in the hippocampus. While it potently blocks both nicotine-evoked dopamine and norepinephrine release, the inhibition is only partial for dopamine release. [] This difference hints at the involvement of distinct nAChR subtypes in regulating the release of these neurotransmitters. [] For instance, ABT-594, another nAChR modulator, exhibits a fourfold higher potency in norepinephrine release compared to dopamine release, further supporting the involvement of different receptor subtypes. []

Q3: How does MG 624 compare to other nAChR antagonists in blocking nicotine-induced dopamine release in the hippocampus?

A3: Studies show that MG 624 demonstrates a unique inhibitory profile compared to other antagonists. [] While mecamylamine and hexamethonium exhibit complete blockade of nicotine-evoked dopamine release, MG 624 only partially inhibits this effect. [] This suggests subtle differences in their binding affinities or mechanisms of action at the receptor level.

Q4: Are there any notable structural features of MG 624 related to its activity?

A5: While the provided abstracts don't offer detailed structural information, one abstract mentions "4‐Oxystilbene compounds" as selective ligands for neuronal nicotinic αBungarotoxin receptors. [] This suggests that the stilbene moiety in MG 624 (Stilonium iodide) might be crucial for its interaction with nAChRs. Further structural characterization and structure-activity relationship studies would be needed to confirm this and elucidate the precise binding interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.